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Compound of Interest

Compound Name: 1-Bromo-pent-2-ene

Cat. No.: B12366868 Get Quote

Technical Guide: 1-Bromo-2-pentene
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-bromo-2-pentene, a versatile

reagent in organic synthesis. The document details its chemical properties, isomeric forms,

synthesis protocols, and applications, with a focus on its utility for professionals in research and

drug development.

Chemical Identity and Properties
1-Bromo-2-pentene is an organobromine compound with the molecular formula C₅H₉Br. It

exists as two geometric isomers: a (Z)-isomer (cis) and an (E)-isomer (trans). These isomers

exhibit distinct physical properties and may have different reactivity profiles in stereospecific

reactions. The majority of commercially available 1-bromo-2-pentene is predominantly the (E)-

isomer.

Table 1: Chemical Identifiers and Properties of 1-Bromo-2-pentene Isomers
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Property
(E)-1-Bromo-2-pentene
(trans)

(Z)-1-Bromo-2-pentene
(cis)

Molecular Formula C₅H₉Br C₅H₉Br

Molecular Weight 149.03 g/mol [1] 149.03 g/mol

CAS Number 7348-71-2, 20599-27-3[2] 7348-78-9

Appearance Colorless liquid Liquid

Boiling Point 122 °C (lit.)[1] 122 °C (lit.)

Density 1.26 g/mL at 25 °C (lit.)[1] 1.26 g/mL at 25 °C (lit.)

Refractive Index (n20/D) 1.4785 (lit.)[1] 1.478 (lit.)

InChI Key
FTBPZRNURKMEFD-

ONEGZZNKSA-N[1]

FTBPZRNURKMEFD-

ARJAWSKDSA-N

Canonical SMILES CC/C=C/CBr[1] CC/C=C\CBr

Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 1-bromo-2-

pentene. While complete, officially curated spectra are not readily available in public

databases, typical chemical shifts can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data for 1-Bromo-2-pentene
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Data Type (E)-1-Bromo-2-pentene (Z)-1-Bromo-2-pentene

¹H NMR

δ ~5.5-6.0 (m, 2H, CH=CH),

~3.9 (d, 2H, CH₂Br), ~2.0 (p,

2H, CH₂CH₃), ~1.0 (t, 3H,

CH₃)

δ ~5.4-5.9 (m, 2H, CH=CH),

~4.0 (d, 2H, CH₂Br), ~2.1 (p,

2H, CH₂CH₃), ~1.0 (t, 3H,

CH₃)

¹³C NMR

δ ~135 (CH), ~125 (CH), ~35

(CH₂Br), ~25 (CH₂CH₃), ~13

(CH₃)

δ ~134 (CH), ~124 (CH), ~30

(CH₂Br), ~25 (CH₂CH₃), ~13

(CH₃)

IR (cm⁻¹)
~3030 (C-H, alkene), ~1655

(C=C), ~1210 (C-Br)

~3030 (C-H, alkene), ~1655

(C=C), ~1210 (C-Br)

Note: These are predicted values and may vary based on solvent and experimental conditions.

Experimental Protocols
Synthesis of (E)-1-Bromo-2-pentene via Allylic
Bromination
The synthesis of (E)-1-bromo-2-pentene is commonly achieved through the allylic bromination

of (E)-2-pentene using N-bromosuccinimide (NBS). This reaction proceeds via a free-radical

mechanism, where the allylic position is selectively halogenated.

Experimental Protocol:

Reagents: (E)-2-pentene, N-bromosuccinimide (NBS), carbon tetrachloride (CCl₄), radical

initiator (e.g., AIBN or benzoyl peroxide), light source (e.g., UV lamp).

Procedure:

In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve

(E)-2-pentene in CCl₄.

Add a stoichiometric amount of NBS and a catalytic amount of a radical initiator.

Irradiate the mixture with a UV lamp and heat to reflux to initiate the reaction.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12366868?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Monitor the reaction progress by GC-MS. The reaction is typically complete when the

denser NBS has been consumed and replaced by the less dense succinimide.

After completion, cool the mixture to room temperature and filter off the succinimide

byproduct.

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining

bromine, followed by a brine wash.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the

solvent under reduced pressure.

Purify the crude product by fractional distillation to yield pure (E)-1-bromo-2-pentene.

Logical Workflow for Synthesis of (E)-1-Bromo-2-pentene

Caption: Workflow for the synthesis of (E)-1-Bromo-2-pentene.

Synthesis of (Z)-1-Bromo-2-pentene
The (Z)-isomer can be synthesized from (Z)-2-penten-1-ol.

Experimental Protocol:

Reagents: (Z)-2-penten-1-ol, phosphorus tribromide (PBr₃), diethyl ether.

Procedure:

In a flask maintained under an inert atmosphere, dissolve (Z)-2-penten-1-ol in anhydrous

diethyl ether and cool the solution in an ice bath.

Slowly add phosphorus tribromide dropwise with stirring.

After the addition is complete, allow the reaction to warm to room temperature and stir for

several hours.

Quench the reaction by carefully pouring it over ice.
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Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate

solution and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by

rotary evaporation.

The resulting crude product can be purified by distillation under reduced pressure.

Applications in Synthesis
1-Bromo-2-pentene is a valuable building block in organic synthesis, particularly for introducing

a pentenyl group into a molecule. Its allylic nature makes it susceptible to nucleophilic

substitution (Sₙ2) reactions. This reactivity is harnessed in the synthesis of more complex

molecules, including natural products and potential pharmaceutical agents. For instance, it has

been utilized in the preparation of pheromones and in the synthesis of (+)-polyoxamic acid, an

amino acid component of polyoxin antibiotics.

Signaling Pathway for Sₙ2 Reaction of 1-Bromo-2-pentene

Caption: Generalized Sₙ2 reaction pathway of 1-Bromo-2-pentene.

Safety and Handling
1-Bromo-2-pentene is a flammable liquid and vapor.[2] It causes severe skin burns and eye

damage.[2] It is essential to handle this chemical in a well-ventilated fume hood, wearing

appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant

gloves, and a lab coat. Store in a cool, dry, and well-ventilated area away from sources of

ignition.

Table 3: GHS Hazard Information for 1-Bromo-2-pentene

Hazard Class Hazard Statement

Flammable Liquids H226: Flammable liquid and vapor[2]

Skin Corrosion/Irritation
H314: Causes severe skin burns and eye

damage[2]
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Conclusion
1-Bromo-2-pentene, in both its (E) and (Z) isomeric forms, serves as a key intermediate for

synthetic chemists. Its utility in introducing the pentenyl moiety via allylic substitution makes it a

valuable tool in the synthesis of complex organic molecules. A thorough understanding of its

properties, synthesis, and handling is crucial for its effective and safe use in research and

development, including in the field of drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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